molecular formula C7H7N5O2 B12354455 N-(6-oxo-1,4-dihydropurin-2-yl)acetamide

N-(6-oxo-1,4-dihydropurin-2-yl)acetamide

Cat. No.: B12354455
M. Wt: 193.16 g/mol
InChI Key: BJRSRDHRGCMTEE-UHFFFAOYSA-N
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Description

N-(6-oxo-1,4-dihydropurin-2-yl)acetamide is a chemical compound with a molecular structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-1,4-dihydropurin-2-yl)acetamide typically involves the reaction of appropriate purine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to neutralize the by-products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-1,4-dihydropurin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state purine derivatives, while substitution reactions can introduce various functional groups into the purine ring .

Scientific Research Applications

N-(6-oxo-1,4-dihydropurin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-oxo-1,4-dihydropurin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-oxo-1,4-dihydropurin-2-yl)acetamide is unique due to its specific purine structure and the presence of the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

N-(6-oxo-1,4-dihydropurin-2-yl)acetamide

InChI

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2,5H,1H3,(H2,10,11,12,13,14)

InChI Key

BJRSRDHRGCMTEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2C(=NC=N2)C(=O)N1

Origin of Product

United States

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